1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione
Description
The compound 1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione (hereafter referred to as Compound A) is a nucleoside analog featuring a modified tetrahydrofuran (oxolan) ring and a pyrimidine-2,4-dione moiety. Its structure includes protective groups such as the bis(4-methoxyphenyl)(phenyl)methyl (DMTr) group and a 2-methoxyethoxy substituent, which are critical for its stability and reactivity in oligonucleotide synthesis . This compound is primarily utilized in therapeutic oligonucleotide production, where protective groups prevent undesired side reactions during solid-phase synthesis .
Properties
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O9/c1-22-20-36(33(39)35-31(22)38)32-30(43-19-18-40-2)29(37)28(45-32)21-44-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-17,20,28-30,32,37H,18-19,21H2,1-4H3,(H,35,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPCVBQXKBWNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione , also known by its chemical identifiers, exhibits a range of biological activities that have garnered attention in pharmacological research. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C31H33N3O6
- Molecular Weight : 543.6 g/mol
- CAS Number : 176755-83-2
The compound features a pyrimidine core substituted with various functional groups, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research indicates that compounds similar to this pyrimidine derivative exhibit significant anticancer properties. For instance, docking studies have shown interactions with key enzymes involved in cancer proliferation pathways. The compound's ability to inhibit tumor growth has been noted in vitro and in vivo models, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Studies have demonstrated that the compound possesses antimicrobial activity against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This makes it a candidate for further development as an antibacterial agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The results indicate promising inhibitory effects, suggesting potential applications in neuropharmacology .
Study 1: Anticancer Efficacy
In a recent study, the compound was tested against several cancer cell lines, including breast and lung cancer. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating significant antibacterial activity. The study concluded that the compound could be a valuable addition to existing antibacterial therapies .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth in various cell lines | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Enzyme Inhibition | Inhibits acetylcholinesterase |
Comparative Analysis of Similar Compounds
Comparison with Similar Compounds
Key Observations :
- 3′ Modifications : Compound A’s 2-methoxyethoxy group enhances hydrophilicity compared to tert-butyldimethylsilyl or benzoyl-protected analogs .
- Stability : The DMTr group in Compound A and analogs improves stability under acidic conditions, critical for stepwise oligonucleotide synthesis .
- Functionalization : The succinyl linker in enables conjugation to solid supports, a feature absent in Compound A.
Physicochemical Properties
Solubility and Stability
- Compound A’s 2-methoxyethoxy group increases water solubility compared to tert-butyldimethylsilyl-protected analogs (e.g., ), which are highly lipophilic .
- DMTr-protected compounds (e.g., Compound A, ) exhibit pH-dependent stability, with rapid deprotection under mild acids (e.g., 3% trichloroacetic acid) .
Reactivity
- The 4-OH group in Compound A and is susceptible to oxidation, necessitating inert storage conditions (-20°C under argon) .
- Sulfur-containing analogs (e.g., ) show higher nucleophilicity, enabling thiol-mediated conjugation but requiring degassed solvents during synthesis .
Key Reactions
- DMTr Introduction: Triphenylphosphine (PPh₃) and diisopropylazodicarboxylate (DIAD) mediate DMTr protection via Mitsunobu reactions (e.g., ).
- Deprotection: NaOH/ethanol mixtures cleave benzoylthio groups (e.g., ), while fluoride ions (e.g., TBAF) remove silyl protections (e.g., ).
Yield and Efficiency
Preparation Methods
Step 1: Preparation of Anhydrouridine
Starting Material : 5-Methyluridine (thymidine).
Reagents : Phosphorus oxychloride (POCl₃) or other dehydrating agents.
Mechanism :
- Dehydration of 5-methyluridine forms a cyclic intermediate (anhydrouridine), enabling selective modification of the 2'-OH.
- Example Protocol :
Step 2: 2'-O-MOE Group Introduction
Reagents :
- Aluminum (Al) or magnesium (Mg) as catalysts.
- 2-Methoxyethanol (solvent and reactant).
Mechanism : - Anhydrouridine reacts with 2-methoxyethanol under reflux (155–160°C for 48 h) in the presence of Al to open the ring and introduce the MOE group.
- Alternative Method :
Key Optimization :
| Catalyst | Conditions | Yield | Purity |
|---|---|---|---|
| Al | 2-Methoxyethanol, 155°C, 48 h | 55% | >95% |
| Mg + I₂ | MeOH, reflux, 5 h | 30–40% | Low |
Note : Aluminum avoids side reactions and ensures higher yields.
Step 3: 5'-O-DMT Protection
Reagents :
- 4,4'-Dimethoxytrityl chloride (DMT-Cl) .
- Pyridine (base and solvent).
Mechanism : - The 5'-hydroxyl group is protected by DMT-Cl in pyridine at 0–5°C.
- Protocol :
Critical Reaction Parameters
Purification and Characterization
- Column Chromatography : DMT-protected product is purified using silica gel with CH₂Cl₂/MeOH (20:1 → 10:1) and 0.5% Et₃N.
- Analytical Data :
Comparative Analysis of Methods
Applications and Significance
This compound is a key intermediate in antisense oligonucleotide (ASO) synthesis, where:
- DMT Group : Protects the 5'-OH during solid-phase synthesis.
- MOE Group : Enhances RNA stability by reducing nuclease degradation.
- 5-Methyluracil : Mimics thymidine, improving binding affinity to complementary sequences.
Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
